molecular formula C11H8F6O3 B14793372 (2,3-Bis(trifluoromethoxy)phenyl)propanal

(2,3-Bis(trifluoromethoxy)phenyl)propanal

Cat. No.: B14793372
M. Wt: 302.17 g/mol
InChI Key: XNLKIFDEPHWONU-UHFFFAOYSA-N
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Description

(2,3-Bis(trifluoromethoxy)phenyl)propanal is an organic compound with the molecular formula C11H8F6O3 It is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further connected to a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Bis(trifluoromethoxy)phenyl)propanal typically involves the introduction of trifluoromethoxy groups onto a phenyl ring followed by the addition of a propanal group. One common method involves the reaction of 2,3-dihydroxybenzaldehyde with trifluoromethanesulfonic anhydride to introduce the trifluoromethoxy groups. This intermediate is then subjected to a Grignard reaction with propanal to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2,3-Bis(trifluoromethoxy)phenyl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethoxy groups.

Major Products Formed

    Oxidation: (2,3-Bis(trifluoromethoxy)phenyl)propanoic acid.

    Reduction: (2,3-Bis(trifluoromethoxy)phenyl)propanol.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

(2,3-Bis(trifluoromethoxy)phenyl)propanal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,3-Bis(trifluoromethoxy)phenyl)propanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethoxy groups can enhance the compound’s lipophilicity, affecting its distribution and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Bis(trifluoromethoxy)phenyl)propanal
  • (3,4-Bis(trifluoromethoxy)phenyl)propanal
  • (2,3-Difluoromethoxy)phenyl)propanal

Uniqueness

(2,3-Bis(trifluoromethoxy)phenyl)propanal is unique due to the specific positioning of the trifluoromethoxy groups, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C11H8F6O3

Molecular Weight

302.17 g/mol

IUPAC Name

3-[2,3-bis(trifluoromethoxy)phenyl]propanal

InChI

InChI=1S/C11H8F6O3/c12-10(13,14)19-8-5-1-3-7(4-2-6-18)9(8)20-11(15,16)17/h1,3,5-6H,2,4H2

InChI Key

XNLKIFDEPHWONU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)OC(F)(F)F)CCC=O

Origin of Product

United States

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